![molecular formula C10H11NO2 B15317162 2-[4-(Hydroxymethyl)phenoxy]propanenitrile](/img/structure/B15317162.png)
2-[4-(Hydroxymethyl)phenoxy]propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Hydroxymethyl)phenoxy]propanenitrile is a chemical compound that has garnered attention in various fields of research due to its potential biological activity and applications. It is characterized by its molecular formula C10H11NO2 and a molecular weight of 177.2 g/mol . This compound is known for its unique structure, which includes a phenoxy group substituted with a hydroxymethyl group and a propanenitrile moiety.
Vorbereitungsmethoden
The synthesis of 2-[4-(Hydroxymethyl)phenoxy]propanenitrile can be achieved through various synthetic routes. One common method involves the reaction of 4-(Hydroxymethyl)phenol with 3-chloropropanenitrile under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 4-(Hydroxymethyl)phenol attacks the electrophilic carbon of 3-chloropropanenitrile, resulting in the formation of the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Analyse Chemischer Reaktionen
2-[4-(Hydroxymethyl)phenoxy]propanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents depending on the specific reaction . The major products formed from these reactions vary based on the type of reaction and the specific conditions employed.
Wissenschaftliche Forschungsanwendungen
2-[4-(Hydroxymethyl)phenoxy]propanenitrile has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound’s potential biological activity makes it a candidate for studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 2-[4-(Hydroxymethyl)phenoxy]propanenitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Vergleich Mit ähnlichen Verbindungen
2-[4-(Hydroxymethyl)phenoxy]propanenitrile can be compared with other similar compounds, such as:
4-(Hydroxymethyl)phenol: Lacks the propanenitrile moiety, making it less versatile in certain synthetic applications.
3-Chloropropanenitrile: Does not contain the phenoxy group, limiting its potential biological activity.
2-(4-Hydroxyphenoxy)propanenitrile: Similar structure but lacks the hydroxymethyl group, which may affect its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H11NO2 |
|---|---|
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
2-[4-(hydroxymethyl)phenoxy]propanenitrile |
InChI |
InChI=1S/C10H11NO2/c1-8(6-11)13-10-4-2-9(7-12)3-5-10/h2-5,8,12H,7H2,1H3 |
InChI-Schlüssel |
JTHKRTOAAQPDEY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C#N)OC1=CC=C(C=C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylicacid](/img/structure/B15317082.png)
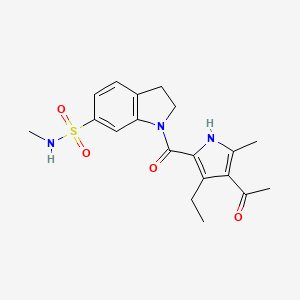
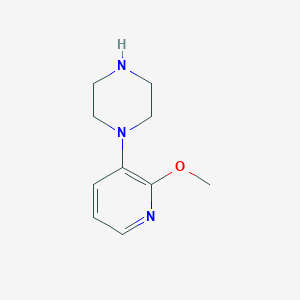
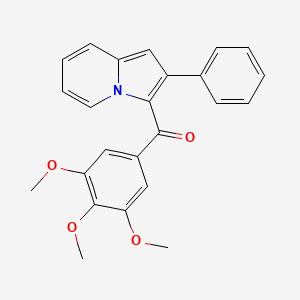
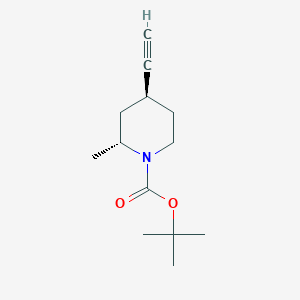
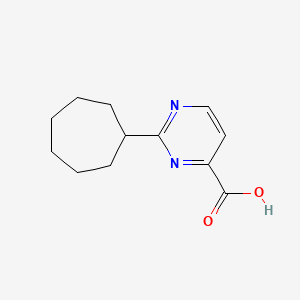
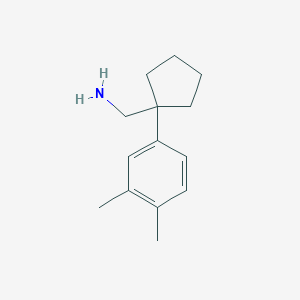
![sodium (2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate](/img/structure/B15317152.png)
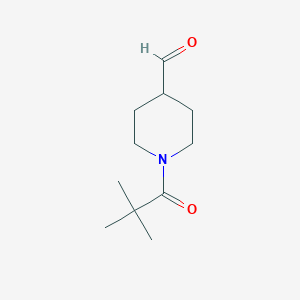
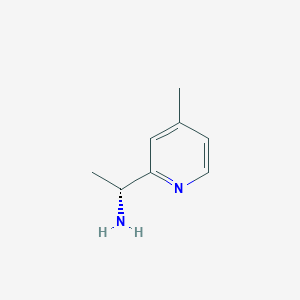
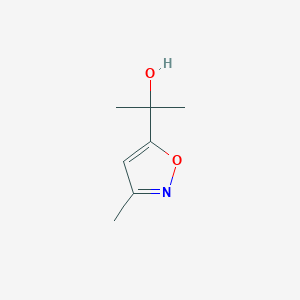
![[1-(4-Bromophenyl)cyclopropyl]hydrazine](/img/structure/B15317165.png)

